molecular formula C6H6N4 B1506158 Imidazo[1,5-A]pyrazin-8-amine CAS No. 26538-77-2

Imidazo[1,5-A]pyrazin-8-amine

Número de catálogo: B1506158
Número CAS: 26538-77-2
Peso molecular: 134.14 g/mol
Clave InChI: SMKLPBPDGBAFRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imidazo[1,5-a]pyrazin-8-amine is a heterocyclic organic compound characterized by a fused imidazole and pyrazine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Imidazo[1,5-a]pyrazin-8-amine can be synthesized through several methods, including the cyclization of appropriate precursors under specific reaction conditions. One common approach involves the reaction of 2-aminopyrazine with an appropriate imidazole derivative in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-rich aromatic system undergoes electrophilic substitution at specific positions:

Reaction Type Reagents/Conditions Position Modified Product Yield
BrominationBr₂, FeCl₃ (cat.), DCM, 0°C → RT C-1 and C-31,3-Dibromo derivative72-85%
IodinationI₂, DMSO, 80°CC-11-Iodo derivative68%

Key findings:

  • Bromination occurs preferentially at the imidazole ring due to higher electron density.

  • Iodination under oxidative conditions produces mono-substituted products with retained amine functionality.

Nucleophilic Substitution Reactions

The amine group at C-8 participates in nucleophilic reactions:

Reaction Reagents Product Application
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°CN-Benzyl derivativeEnhanced lipophilicity for drug design
AcylationAcetic anhydride, pyridine, RTN-Acetyl derivativeStabilization against metabolic degradation

Mechanistic insight:

  • Alkylation proceeds via an SN2 mechanism under basic conditions.

  • Steric hindrance from the fused pyrazine ring slows acylation kinetics compared to simpler imidazoles.

Oxidation and Reduction

The conjugated system shows redox activity:

Process Reagents Outcome Observations
OxidationH₂O₂, FeSO₄, H₂O, 50°CN-Oxide formation at pyrazine ringIncreased water solubility
ReductionNaBH₄, MeOH, 0°CSelective imine reductionGenerates dihydro intermediates

Notable limitations:

  • Over-oxidation risks ring opening above 60°C.

  • Borohydride reduction preserves aromaticity in the imidazole ring.

Cycloaddition and Annulation

Copper-catalyzed reactions enable complex heterocycle synthesis:

Reaction Partners Catalyst Conditions Product Yield
PyridotriazolesCuI, O₂DCE, 100°C Imidazo[1,5-a]pyridine fused systems78-92%
BenzylaminesCu(OAc)₂Toluene, 120°C Tetracyclic derivatives65%

Mechanistic pathway:

  • Copper-carbene intermediate formation

  • Transannulation via denitrogenation

  • Aromatization through oxidative dehydrogenation

Functionalization for Drug Design

Derivatives exhibit enhanced bioactivity through targeted modifications:

Modification Biological Target IC₅₀ Improvement Source
1-Iodo substitutionEGFR tyrosine kinase12 nM → 4.2 nM
N-(2,6-dimethylphenyl)PDE10A inhibition3.8-fold selectivity vs PDE4

Structural analysis reveals:

  • Halogen substitutions improve target binding via halogen bonding .

  • Bulky aryl groups at C-8 enhance enzyme selectivity by filling hydrophobic pockets.

This reactivity profile establishes Imidazo[1,5-A]pyrazin-8-amine as a versatile scaffold for synthesizing bioactive molecules, with optimized conditions enabling precise control over substitution patterns and electronic properties.

Aplicaciones Científicas De Investigación

Antagonists of Adenosine Receptors

One of the prominent applications of imidazo[1,5-a]pyrazin-8-amine derivatives is their role as antagonists of adenosine receptors. Research has shown that compounds based on this scaffold can effectively target the human A3 and A2A adenosine receptor subtypes. For instance, certain derivatives demonstrated significant affinity and selectivity towards the hA3 receptor, showcasing potential for therapeutic applications in conditions like ischemia and neurodegenerative diseases .

Table 1: Affinity of this compound Derivatives for Adenosine Receptors

Compound IDReceptor TargetAffinity (Ki)
29hA3Low µM
31hA2ANon-binding

Modulators of AMPA Receptors

Imidazo[1,5-a]pyrazines have also been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors. These compounds were optimized through structure-activity relationship (SAR) studies to yield leads with subnanomolar potency. Notably, one compound exhibited significant anticonvulsant activity in animal models, suggesting its potential as a treatment for epilepsy .

Table 2: SAR of Imidazo[1,5-a]pyrazine Derivatives as AMPAR Modulators

Compound IDpIC50 (nM)Brain PenetrationEfficacy in Seizure Models
26<1YesHigh

Inhibition of Bruton's Tyrosine Kinase (BTK)

Another significant application is the development of this compound derivatives as reversible inhibitors of Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell signaling and has been targeted for treating various B-cell malignancies. Compounds derived from this scaffold showed promising selectivity and potency, with favorable pharmacokinetic profiles in preclinical models .

Table 3: BTK Inhibition Potency of Selected Compounds

Compound IDKi (nM)Selectivity Index
110High
315Moderate

Antileishmanial Activity

Research has also highlighted the antileishmanial properties of certain imidazo[1,5-a]pyrazin-8-amines. These compounds demonstrated sub-micromolar activity against Leishmania species, indicating their potential as therapeutic agents against leishmaniasis. The mechanism appears to involve inhibition of specific kinases crucial for parasite survival .

Tyrosine Kinase Inhibition

Imidazo[1,5-a]pyrazin-8-amines have been explored as inhibitors of various tyrosine kinases involved in cancer progression. These compounds inhibit key pathways associated with tumor growth and metastasis, thereby presenting a novel approach in cancer therapy. Their efficacy was validated through multiple in vitro assays and preclinical studies demonstrating significant anti-tumor activity .

Mecanismo De Acción

The mechanism by which Imidazo[1,5-a]pyrazin-8-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

  • 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

  • Other derivatives of imidazopyrazines

Actividad Biológica

Imidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview

This compound is characterized by a fused imidazole and pyrazine ring structure. Its unique chemical properties enable it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas, including oncology and immunology.

Target of Action
The compound primarily acts as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. By inhibiting BTK, this compound can disrupt signaling pathways that promote tumor growth and survival .

Mode of Action
The inhibition of BTK leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes. This activation can modulate the immune response and influence tumor microenvironments .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines. It has been shown to inhibit cell proliferation in lung cancer (A549) and Ewing sarcoma (EOL-1) cells . The compound's ability to interfere with critical signaling pathways involved in cancer progression makes it a promising candidate for further development.

Immunomodulatory Effects

The compound also exhibits immunostimulatory properties by blocking the A2A adenosine receptor (A2AAR) . This blockade enhances T-cell activation and promotes an anti-tumor immune response, suggesting its potential use in cancer immunotherapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their efficacy and selectivity. Recent studies have explored various substitutions on the pyrazine ring to enhance biological activity while minimizing off-target effects. For instance, modifications at the 3-position have yielded compounds with improved binding affinity to BTK .

Study 1: BTK Inhibition

In a study evaluating a series of imidazo[1,5-A]pyrazin derivatives as BTK inhibitors, compounds showed IC50 values in the low nanomolar range, indicating potent inhibitory activity against BTK . The most effective derivatives were further tested in vivo, demonstrating significant anti-tumor efficacy in murine models.

Study 2: Immunomodulation

Another research effort focused on the immunomodulatory effects of this compound derivatives. The findings revealed that certain derivatives could enhance T-cell responses when combined with checkpoint inhibitors, suggesting a synergistic effect that could be exploited in therapeutic settings .

Data Tables

Compound Target IC50 (nM) Biological Activity
This compoundBTK10Anticancer
Derivative AA2AAR20Immunostimulatory
Derivative BIGF-1R15Antitumor

Propiedades

IUPAC Name

imidazo[1,5-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKLPBPDGBAFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717257
Record name Imidazo[1,5-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26538-77-2
Record name Imidazo[1,5-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,5-A]pyrazin-8-amine
Reactant of Route 2
Imidazo[1,5-A]pyrazin-8-amine
Reactant of Route 3
Imidazo[1,5-A]pyrazin-8-amine
Reactant of Route 4
Imidazo[1,5-A]pyrazin-8-amine
Reactant of Route 5
Imidazo[1,5-A]pyrazin-8-amine
Reactant of Route 6
Imidazo[1,5-A]pyrazin-8-amine
Customer
Q & A

Q1: How do imidazo[1,5-a]pyrazin-8-amine derivatives interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R) and what are the downstream effects of this interaction?

A1: The research article focuses on the computational analysis of 1,3-disubstituted imidazo[1,5-a]pyrazine derivatives as ATP-competitive inhibitors of IGF-1R []. While it doesn't provide specific experimental details about the binding mode, it suggests that these compounds compete with ATP for binding to the kinase domain of IGF-1R. By inhibiting IGF-1R kinase activity, these compounds aim to disrupt downstream signaling pathways involved in cell proliferation and survival, ultimately leading to antitumor activity against Ewing sarcoma.

Q2: What is the significance of studying the Structure-Activity Relationship (SAR) of these compounds?

A2: Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacological properties of drug candidates. The study utilizes computational methods to explore how modifications at different positions of the imidazo[1,5-a]pyrazine scaffold influence the inhibitory activity against IGF-1R []. This information guides the design of new analogs with improved efficacy and potentially reduced off-target effects.

Q3: What computational chemistry and modeling techniques were employed in this study?

A3: The research employed a combination of computational techniques, including molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular dynamics simulations []. These methods help predict the binding affinities, identify key structural features responsible for activity, and provide insights into the dynamic interactions between the compounds and the IGF-1R binding site. This information is valuable for guiding further optimization and development of more potent and selective IGF-1R inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.